N-(4-methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide N-(4-methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14786445
InChI: InChI=1S/C17H18N4O2/c1-23-14-10-8-13(9-11-14)18-17(22)7-4-6-16-20-19-15-5-2-3-12-21(15)16/h2-3,5,8-12H,4,6-7H2,1H3,(H,18,22)
SMILES:
Molecular Formula: C17H18N4O2
Molecular Weight: 310.35 g/mol

N-(4-methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

CAS No.:

Cat. No.: VC14786445

Molecular Formula: C17H18N4O2

Molecular Weight: 310.35 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide -

Specification

Molecular Formula C17H18N4O2
Molecular Weight 310.35 g/mol
IUPAC Name N-(4-methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
Standard InChI InChI=1S/C17H18N4O2/c1-23-14-10-8-13(9-11-14)18-17(22)7-4-6-16-20-19-15-5-2-3-12-21(15)16/h2-3,5,8-12H,4,6-7H2,1H3,(H,18,22)
Standard InChI Key YQZPHKWIFXOPQI-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)NC(=O)CCCC2=NN=C3N2C=CC=C3

Introduction

N-(4-methoxyphenyl)-4-(triazolo[4,3-a]pyridin-3-yl)butanamide is a complex organic compound that combines elements of both phenyl and triazolopyridine structures. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities. The compound's structure includes a methoxyphenyl group attached to a butanamide backbone, which is further linked to a triazolopyridine moiety. This combination of structural elements suggests potential applications in drug discovery and development.

Synthesis Methods

The synthesis of N-(4-methoxyphenyl)-4-(triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multiple steps, including the formation of the triazolopyridine core and its subsequent coupling with the methoxyphenyl and butanamide components. Common methods may involve:

  • Condensation Reactions: For forming the amide bond.

  • Cyclization Reactions: For constructing the triazolopyridine ring.

  • Coupling Reactions: Such as Suzuki or Buchwald-Hartwig amination for linking different parts of the molecule.

Synthesis Steps

  • Preparation of Triazolopyridine Core:

    • This involves the cyclization of appropriate precursors to form the fused ring system.

  • Coupling with Methoxyphenyl Group:

    • Utilizes palladium-catalyzed cross-coupling reactions to attach the methoxyphenyl moiety.

  • Formation of Butanamide Portion:

    • Involves the reaction of the triazolopyridine intermediate with a suitable butanamide precursor.

Biological Activities and Potential Applications

N-(4-methoxyphenyl)-4-(triazolo[4,3-a]pyridin-3-yl)butanamide may exhibit various biological activities due to its structural components. The methoxyphenyl group and the triazolopyridine moiety are known for their potential in pharmacology, particularly in areas such as:

  • Antimicrobial Activity: Compounds with similar structures have shown efficacy against certain microorganisms.

  • Anticancer Properties: The presence of aromatic and heterocyclic rings can interact with biological targets relevant to cancer therapy.

  • Neuroprotective Effects: Some related compounds have demonstrated neuroprotective potential.

Biological Activity Data

ActivityDescription
AntimicrobialPotential activity against bacteria and fungi.
AnticancerPossible inhibition of cancer cell growth or proliferation.
NeuroprotectivePotential to protect neuronal cells from damage.

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